molecular formula C6H9NO4 B2992464 Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 1822453-24-6

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No.: B2992464
CAS No.: 1822453-24-6
M. Wt: 159.141
InChI Key: XPDODSUVWIVAPY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate (CAS Registry Number: 171520-75-5) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This oxazolidinone derivative is characterized by its specific structure, which includes an oxazolidinone ring, a key scaffold recognized in medicinal chemistry . As part of the oxazolidinone class, this compound is of significant interest in antibacterial research. Oxazolidinones are a recognized class of synthetic antibacterial agents known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This mechanism is distinct from other antibacterial classes, making oxazolidinones particularly valuable for investigating activity against multi-drug resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The specific structural features of this methyl ester derivative make it a valuable intermediate for the synthesis and exploration of novel antibacterial templates in the ongoing effort to address bacterial resistance . Beyond its direct research applications, this compound serves as a versatile chiral auxiliary and building block in organic synthesis. The oxazolidinone ring is a well-established scaffold used for stereocontrol in various chemical transformations . Researchers can employ this derivative in the diastereoselective synthesis of complex molecules, including unusual amino acids and other pharmaceutically relevant targets . Its structure provides a rigid framework for directing subsequent reactions, which is crucial for the preparation of enantiomerically pure compounds. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDODSUVWIVAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be synthesized through a multi-step organic synthesis process. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a carbonyl compound can lead to the formation of the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences among Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate and related compounds:

Compound Name Molecular Formula Substituents/R-Groups Key Features CAS Number Reference
This compound (Target Compound) C₆H₉NO₄ 3-methyl, 4-carbomethoxy Enhanced steric hindrance at position 3 Not Provided -
Methyl DL-2-oxo-1,3-oxazolidine-4-carboxylate (M22) C₅H₇NO₄ No 3-methyl group Simpler structure; used in urea synthesis Not Provided
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate C₅H₇NO₄ 4R stereochemistry Enantiomer with potential chiral resolution 144542-43-8
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate C₁₀H₁₇NO₄ 2-tert-butyl, 3-formyl Steric bulk and aldehyde functionality 170982-49-7
Methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride C₁₀H₁₇ClN₂O₄ 3-piperidin-4-yl, hydrochloride salt Enhanced solubility; pharmaceutical potential 1217447-70-5

Key Observations:

  • Stereochemical variations , such as the 4R configuration in the enantiomer, may lead to differences in crystallinity or biological activity .
  • Bulky substituents (e.g., tert-butyl in ) reduce reactivity at adjacent positions but enhance thermal stability.
  • Polar groups like the piperidin-4-yl moiety in improve water solubility when formulated as hydrochloride salts.
Reactivity Trends:
  • Electrophilic Substitution : The 3-methyl group in the target compound may hinder electrophilic attacks at position 3 compared to M22.
  • Hydrolysis : Ester groups at position 4 are susceptible to hydrolysis, but the 3-methyl group could slow this process by steric shielding.

Physicochemical and Functional Properties

Property Target Compound M22 4R Enantiomer Piperidin-4-yl Derivative
Molecular Weight ~159.14 g/mol ~145.11 g/mol ~145.11 g/mol 264.71 g/mol (HCl salt)
Hydrophobicity Moderate (due to 3-methyl) Low Moderate High (HCl salt increases solubility)
Potential Applications Pharmaceutical intermediates Urea synthesis Chiral resolution Drug candidates (e.g., kinase inhibitors)

Biological Activity

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxazolidine ring structure, which contributes to its biological activity. The presence of the methyl group at the 3-position is particularly significant as it influences the compound's reactivity and interactions with biological targets.

Structural Formula

C7H9NO4\text{C}_7\text{H}_9\text{NO}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can:

  • Form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
  • Influence biochemical pathways , which may result in therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

These results suggest that the compound could be developed into a novel antibacterial agent.

Anticancer Activity

Studies have shown that this compound may also possess anticancer properties. For example, it has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Studies

  • Antibacterial Screening : A study screened various derivatives of oxazolidines, including this compound, revealing broad-spectrum activity against Gram-positive bacteria. The compound showed a significant reduction in bacterial growth rates compared to controls .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through caspase activation pathways. This suggests potential for further development as a chemotherapeutic agent .

Research Applications

This compound is being investigated for various applications:

1. Drug Development

  • Potential lead compound for new antibiotics and anticancer drugs.
  • Ongoing research focuses on optimizing its pharmacological properties.

2. Industrial Uses

  • Utilized as an intermediate in the synthesis of complex organic compounds.
  • May find applications in polymer production due to its unique chemical properties.

Q & A

Q. How do solvent and pH conditions affect the compound’s stability and degradation pathways?

  • Methodology : Conduct accelerated stability studies under varying pH (1–13) and solvent systems (aqueous vs. organic). Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acids) and propose degradation mechanisms .

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